molecular formula C21H20N4O2 B3001371 3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-methylphenyl)propanamide CAS No. 1105212-33-6

3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-methylphenyl)propanamide

Cat. No. B3001371
CAS RN: 1105212-33-6
M. Wt: 360.417
InChI Key: VWRYZDQPNXIUIS-UHFFFAOYSA-N
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Description

The compound "3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-methylphenyl)propanamide" is a synthetic molecule that appears to be related to a class of compounds known as N-pyridinyl(methyl)indolylpropanamides. These compounds have been studied for their potential as non-acidic nonsteroidal anti-inflammatory drugs (NSAIDs). The research has focused on modifying various positions on the indole ring and the propanamide chain to optimize anti-inflammatory activity .

Synthesis Analysis

The synthesis of related N-pyridinyl(methyl)indolylpropanamides involves pharmacomodulation at the N(1) and C(5) positions of the indole ring and modifications to the propanamide chain . Although the specific synthetic route for the compound is not detailed in the provided papers, it can be inferred that a similar strategy may have been employed, involving the construction of the pyrimidoindole core followed by the attachment of the appropriate propanamide side chain.

Molecular Structure Analysis

The molecular structure of "this compound" suggests that it contains a pyrimidoindole moiety, which is a fused heterocyclic compound combining a pyrimidine and an indole ring. This structure is likely to contribute to the molecule's biological activity, as modifications to the indole ring have been shown to affect the potency of related compounds .

Chemical Reactions Analysis

While the provided papers do not detail specific chemical reactions involving the compound , they do mention that the compounds in this class have been synthesized and modified at specific positions to enhance their biological activity . It is reasonable to assume that the compound may undergo reactions typical for amides, such as hydrolysis under acidic or basic conditions, and could potentially form derivatives through reactions at the indole nitrogen or the propanamide nitrogen.

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" are not explicitly provided in the papers. However, based on the structure, one can predict that the compound is likely to be solid at room temperature and may exhibit moderate solubility in organic solvents. The presence of the amide functional group suggests the potential for hydrogen bonding, which could affect its solubility in water and its interaction with biological targets .

Scientific Research Applications

Synthesis and Derivative Formation

  • The compound is involved in the formation of various derivatives through reactions with aryl isocyanates, aryl isothiocyanates, and cyanamides, leading to the synthesis of 5H-pyrimido[5,4-b]indole derivatives (Shestakov et al., 2009).
  • It is used in the synthesis of pyrido and pyrimido indole derivatives, demonstrating its versatility in creating diverse molecular structures (Molina & Fresneda, 1988).

Antibacterial Applications

  • Derivatives of this compound have been synthesized with demonstrated antibacterial activity against specific bacterial strains, highlighting its potential in antimicrobial research (Tumosienė et al., 2012).

Pharmaceutical Research

  • The compound plays a role in the development of new pharmaceutical agents, particularly in the synthesis of pyrimidoindole derivatives with potential therapeutic applications (Kaptı et al., 2016).
  • It has been utilized in the discovery and optimization of inhibitors for specific cancers, particularly in the context of phosphatase and tensin homologue (PTEN)-deficient cancers (Certal et al., 2014).

Inflammation Inhibition

  • Studies have shown its derivatives acting as non-acidic NSAIDs, indicating its potential in anti-inflammatory applications (Dassonville et al., 2008).

Receptor Binding Affinity

  • Some derivatives exhibit high affinity for alpha 1 adrenoceptors and 5HT1A receptors, suggesting its relevance in neurological and cardiovascular research (Russo et al., 1991).

properties

IUPAC Name

3-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-(3-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c1-13-4-3-5-15(10-13)23-18(26)8-9-25-12-22-19-16-11-14(2)6-7-17(16)24-20(19)21(25)27/h3-7,10-12,24H,8-9H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRYZDQPNXIUIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCN2C=NC3=C(C2=O)NC4=C3C=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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